molecular formula C12H9N5S B2389586 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 98010-52-7

4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2389586
CAS RN: 98010-52-7
M. Wt: 255.3
InChI Key: XOOAGBKDTUZPRC-UHFFFAOYSA-N
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Description

“4-Phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole . It is synthesized from the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, which affords the 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .


Synthesis Analysis

The synthesis of “4-Phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide . This reaction yields the 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . The product is then reacted with chloroacetic acid followed by an acid-catalyzed esterification of the carboxylic acid with methyl alcohol to obtain the final product .


Molecular Structure Analysis

The molecular structure of “4-Phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” has been studied using X-ray diffractometry . The central 1,2,4-triazole ring is substituted at the C3, N4, and C5 atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-Phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” include the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide . This reaction is followed by the reaction of the product with chloroacetic acid and an acid-catalyzed esterification with methyl alcohol .

Scientific Research Applications

Crystal Engineering and Supramolecular Architectures

The synthesis of phpy2NS involves the oxidative cyclization of 2-[amino(pyridin-2-yl)methylidene]-N-phenylhydrazine-1-carbothioamide, followed by its reaction with chloroacetic acid and an acid-catalyzed esterification. The resulting compound has been studied for its crystal structures using X-ray diffractometry . Researchers explore its potential as a building block for designing novel coordination complexes and supramolecular assemblies. The compound’s hydrogen bonding capabilities and crystal packing arrangements contribute to its relevance in crystal engineering.

Metal Complexes: Mercury (Hg) Coordination

The ligand phpy2NS forms a stable Hg(II) complex, [Hg(phpy2NS)Cl2], through coordination with HgCl2. The molecular and supramolecular structures of this complex have been characterized. Metal complexes play a crucial role in catalysis, sensing, and biological applications. Investigating the reactivity and properties of this Hg(II) complex is essential for understanding its potential in these areas .

Antiproliferative Activity

While not extensively studied, phpy2NS could be evaluated for its antiproliferative properties. Researchers can assess its impact on cell growth and viability, potentially leading to the development of new anticancer agents. In vitro and in vivo studies are necessary to explore its efficacy against specific cancer cell lines .

properties

IUPAC Name

4-phenyl-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5S/c18-12-16-15-11(10-8-13-6-7-14-10)17(12)9-4-2-1-3-5-9/h1-8H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOAGBKDTUZPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

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